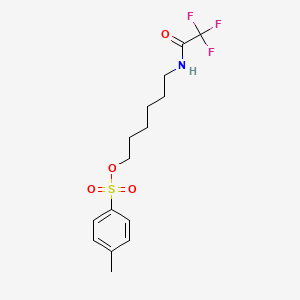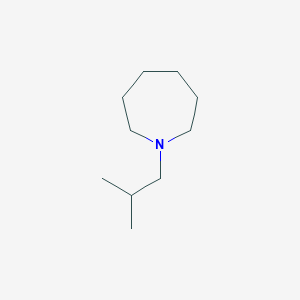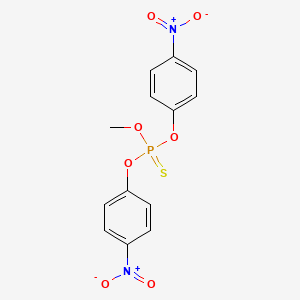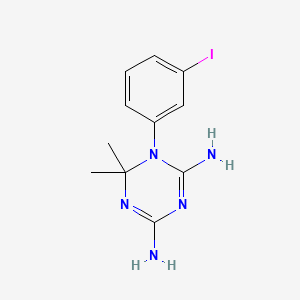
6-(2,2,2-Trifluoroacetamido)hexyl 4-methylbenzene-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2,2,2-Trifluoroacetamido)hexyl 4-methylbenzene-1-sulfonate is a synthetic organic compound characterized by the presence of a trifluoroacetamido group, a hexyl chain, and a 4-methylbenzene-1-sulfonate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,2,2-Trifluoroacetamido)hexyl 4-methylbenzene-1-sulfonate typically involves multiple steps:
Formation of the Trifluoroacetamido Group: The starting material, hexylamine, is reacted with trifluoroacetic anhydride to form 6-(2,2,2-trifluoroacetamido)hexane.
Sulfonation: The intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base, such as pyridine, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
6-(2,2,2-Trifluoroacetamido)hexyl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Substitution Reactions: The sulfonate group can be substituted by nucleophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents used.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Acids and Bases: For hydrolysis reactions.
Oxidizing and Reducing Agents: Such as potassium permanganate or sodium borohydride.
Major Products Formed
Substitution Products: Depending on the nucleophile used.
Hydrolysis Products: Trifluoroacetic acid and the corresponding amine.
Oxidation and Reduction Products: Vary based on the specific reaction conditions.
Applications De Recherche Scientifique
6-(2,2,2-Trifluoroacetamido)hexyl 4-methylbenzene-1-sulfonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-(2,2,2-Trifluoroacetamido)hexyl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. The trifluoroacetamido group can form hydrogen bonds with biological molecules, while the sulfonate group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(2,2,2-Trifluoroacetamido)hexyl acrylamide
- 2-Cyanoethyl [6-(2,2,2-Trifluoroacetamido)hexyl] diisopropylphosphoramidite
Uniqueness
6-(2,2,2-Trifluoroacetamido)hexyl 4-methylbenzene-1-sulfonate is unique due to the presence of both the trifluoroacetamido and sulfonate groups, which confer distinct chemical properties and reactivity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications.
Propriétés
Numéro CAS |
51224-09-0 |
|---|---|
Formule moléculaire |
C15H20F3NO4S |
Poids moléculaire |
367.4 g/mol |
Nom IUPAC |
6-[(2,2,2-trifluoroacetyl)amino]hexyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C15H20F3NO4S/c1-12-6-8-13(9-7-12)24(21,22)23-11-5-3-2-4-10-19-14(20)15(16,17)18/h6-9H,2-5,10-11H2,1H3,(H,19,20) |
Clé InChI |
OKGCSXVPKOIXMZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OCCCCCCNC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![tetracyclo[6.2.1.13,6.02,7]dodec-4-en-11-one](/img/structure/B14663841.png)
![N-[(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]glycine](/img/structure/B14663855.png)

